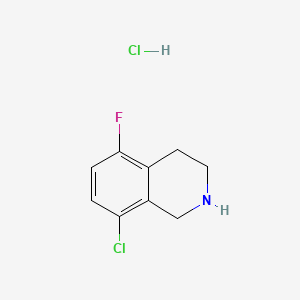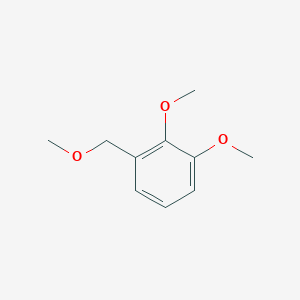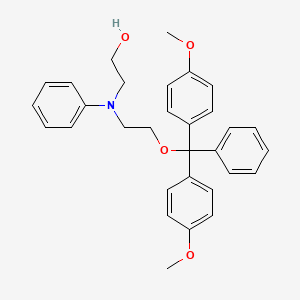![molecular formula C6H6BrN3O B13449976 [1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13449976.png)
[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is known for its diverse biological activities and is often used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[1,5-a]pyridines often involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of mechanochemical methods has also been explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2
Reduction: Sodium borohydride
Substitution: Halogenated derivatives
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, thereby modulating various biological processes . The compound’s structure allows it to bind effectively to these targets, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol: Similar in structure but differs in the position of nitrogen atoms.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: Contains a methyl group at the 5th position.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrobromide is unique due to its specific biological activities and its ability to act as an inhibitor for multiple enzymes. Its structural features allow for versatile functionalization, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C6H6BrN3O |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
3H-[1,2,4]triazolo[1,5-a]pyridin-7-one;hydrobromide |
InChI |
InChI=1S/C6H5N3O.BrH/c10-5-1-2-9-6(3-5)7-4-8-9;/h1-4H,(H,7,8);1H |
InChI Key |
WOFBBTISIKYGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC1=O)N=CN2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


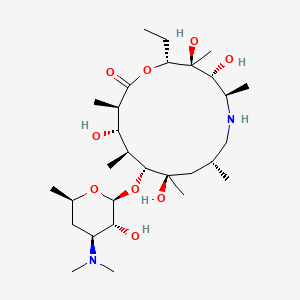
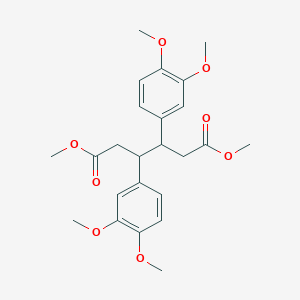
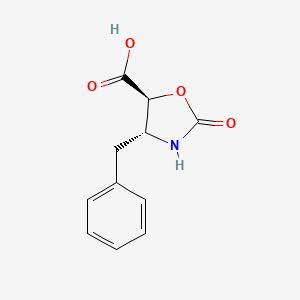
![{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol](/img/structure/B13449917.png)

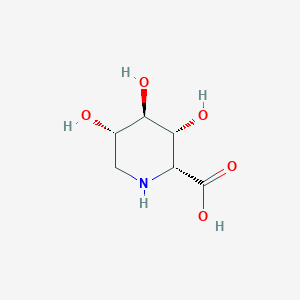
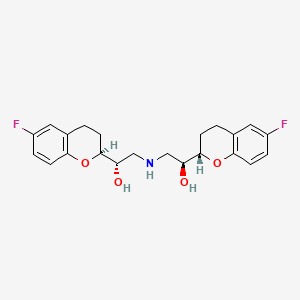

![spiro[1,3-dioxolane-2,11'-5H-benzo[c][1]benzazepine]-6'-one](/img/structure/B13449956.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}propyl)thiourea](/img/structure/B13449968.png)
